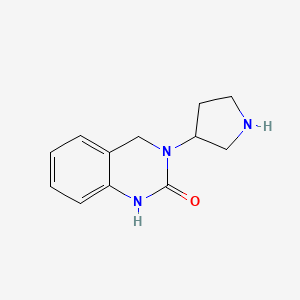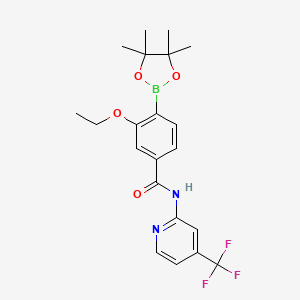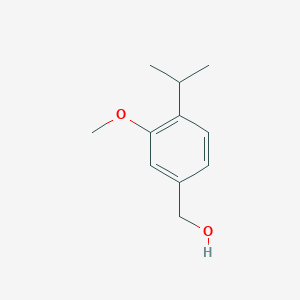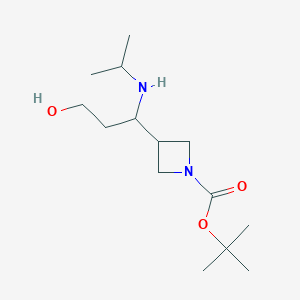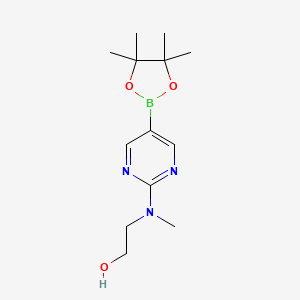![molecular formula C11H10O3 B13964799 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde CAS No. 34995-74-9](/img/structure/B13964799.png)
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C11H10O3 It is a derivative of furan, a heterocyclic organic compound, and features two furan rings connected by a methylene bridge with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the methylene bridge between the two furan rings.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated furans
Applications De Recherche Scientifique
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the furan rings can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfurfural: Similar structure but lacks the second furan ring.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methylene bridge.
2-Formyl-5-methylfuran: Similar structure but with different functional groups.
Uniqueness
5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
34995-74-9 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
5-[(5-methylfuran-2-yl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8-2-3-9(13-8)6-10-4-5-11(7-12)14-10/h2-5,7H,6H2,1H3 |
Clé InChI |
KWIASFUDUPQEGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


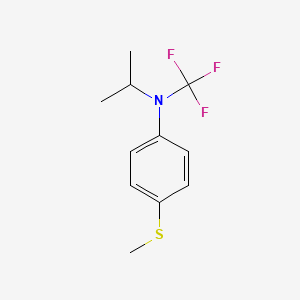
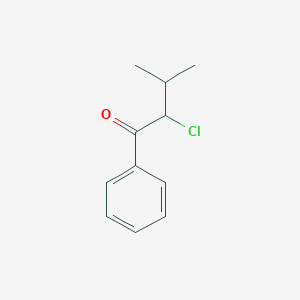
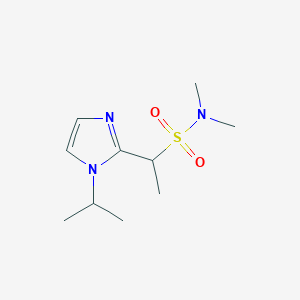

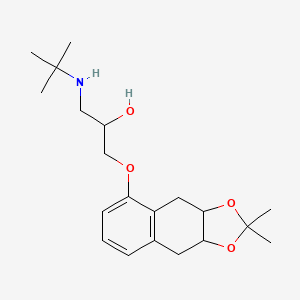

![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)

